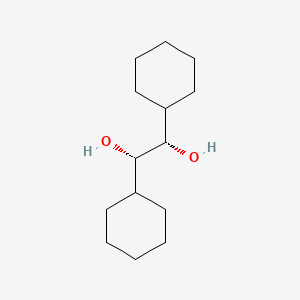

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods or pathways for synthesizing the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of chemical reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties .Applications De Recherche Scientifique

Synthesis of Stereoisomerically Pure Diols : The compound has been used in the synthesis of enantiomerically pure diols. For instance, the reaction of (+)- B -2-cyclohexen-1-yldiisopinocampheylborane with glyoxal at −78°C yields a stereoisomerically pure diol (Chen & Ramachandran, 1997).

Formation of Compounds with Dimolybdenum and Ditungsten : It's involved in forming compounds with dimolybdenum and ditungsten. For instance, the reaction between (1R, 2R)-(−)-1,2-dicyclohexyldiol and Mo2(OtBu)6 and Mo2(NMe2)6 yields new compounds, demonstrating its role in creating complex molecular structures (Chisholm et al., 2000).

Asymmetric Conversion in Microbial Synthesis : Candida parapsilosis SYB-1 uses the compound for asymmetric conversion, important in producing optically active alcohols (Yao, 2003).

Stereoselective Synthesis of Alcohols : Used as a chiral auxiliary in the stereoselective synthesis of alcohols, it aids in creating new stereocenters under reagent control (Hoffmann et al., 1989).

Role in Intermolecular Interactions : Studies on 1,2-ethanediol derivatives, including 1,2-dicyclohexyl-1,2-ethanediol, have provided insights into the dimerization mechanism and intermolecular interactions of these molecules, important for understanding molecular aggregation and liquid crystal formation (Hartwig et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)

![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)